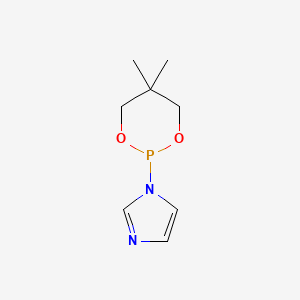
1-(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl)-1H-imidazole is a compound that features a unique combination of a phosphorus-containing ring and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl)-1H-imidazole typically involves the reaction of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane with an imidazole derivative under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane, and the temperature is maintained at a specific range to ensure the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl)-1H-imidazole has several applications in scientific research:
Biology: The compound can be used to study enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the synthesis of advanced materials and as a stabilizer in polymer production.
Mecanismo De Acción
The mechanism of action of 1-(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl)-1H-imidazole involves its ability to coordinate with metal ions through the phosphorus and nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also interact with biological molecules through hydrogen bonding and van der Waals interactions, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-one: A similar compound with a phosphorus-containing ring but without the imidazole ring.
1-(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl)-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of an imidazole ring.
Uniqueness
1-(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl)-1H-imidazole is unique due to the presence of both the phosphorus-containing ring and the imidazole ring, which allows it to participate in a wide range of chemical reactions and coordinate with various metal ions. This dual functionality makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
83444-09-1 |
|---|---|
Fórmula molecular |
C8H13N2O2P |
Peso molecular |
200.17 g/mol |
Nombre IUPAC |
1-(5,5-dimethyl-1,3,2-dioxaphosphinan-2-yl)imidazole |
InChI |
InChI=1S/C8H13N2O2P/c1-8(2)5-11-13(12-6-8)10-4-3-9-7-10/h3-4,7H,5-6H2,1-2H3 |
Clave InChI |
LRQZSSBZDYXWTK-UHFFFAOYSA-N |
SMILES canónico |
CC1(COP(OC1)N2C=CN=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14410814.png)
![7,15-Dimethyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14410817.png)
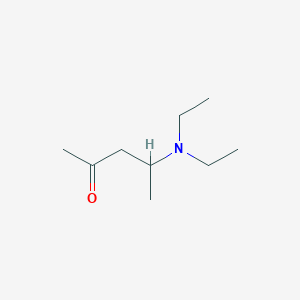
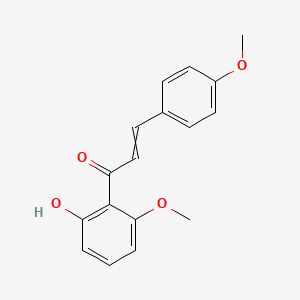

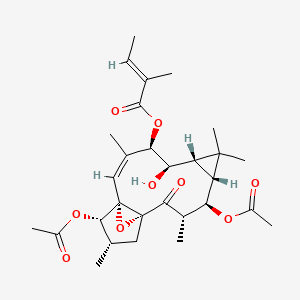
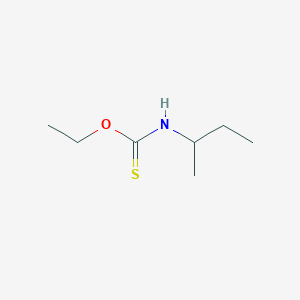
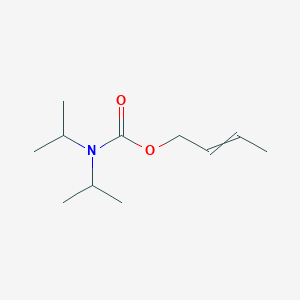
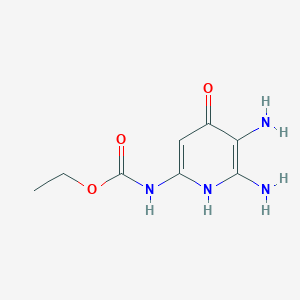
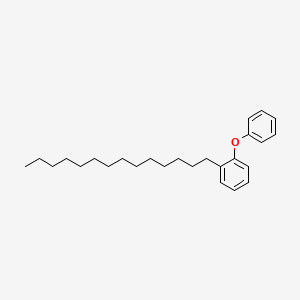
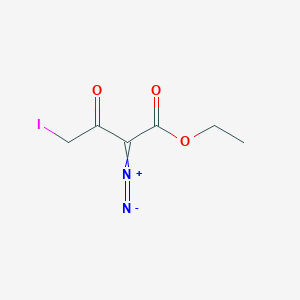


![6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14410909.png)
